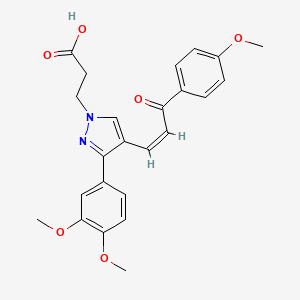

(Z)-3-(3-(3,4-dimethoxyphenyl)-4-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid

Description

Historical Development of Pyrazole-Chalcone Conjugates

The synthesis of pyrazole-chalcone hybrids originated from efforts to enhance the pharmacokinetic properties of traditional chalcones, which are α,β-unsaturated ketones with documented anticancer, antimicrobial, and anti-inflammatory activities. Early work in the 1990s focused on modifying chalcone’s aryl rings with heterocyclic moieties to improve metabolic stability. The pyrazole ring emerged as a preferred scaffold due to its planar geometry, aromaticity, and capacity for hydrogen bonding via its two nitrogen atoms.

A pivotal advancement occurred with the Claisen-Schmidt condensation method, which enabled the systematic coupling of acetophenone derivatives with aryl aldehydes to form chalcone intermediates. Subsequent cyclocondensation with hydrazine derivatives allowed for pyrazole ring formation at the chalcone’s α,β-unsaturated site. For example, adamantyl chalcones modified with pyrazolone groups demonstrated enhanced lipophilicity and antibacterial efficacy, as reported by Anderson and Kaimari (2013). By the 2010s, researchers began incorporating electron-donating substituents—such as methoxy groups—into both aryl systems to modulate electronic effects and tubulin-binding affinity.

Recent innovations include the introduction of carboxylic acid chains (e.g., propanoic acid) at the pyrazole’s N1 position to improve aqueous solubility. The target compound exemplifies this trend, combining three methoxy groups, a conjugated enone system, and a terminal carboxylic acid moiety.

Pharmacophore Integration Rationale

The hybrid architecture of (Z)-3-(3-(3,4-dimethoxyphenyl)-4-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid integrates four critical pharmacophoric elements:

Methoxy-Substituted Aryl Systems :

- The 3,4-dimethoxyphenyl group at pyrazole’s C3 position and the 4-methoxyphenyl group at the chalcone’s β-carbon enhance electron delocalization, improving interactions with hydrophobic protein pockets. Methoxy groups also increase metabolic resistance by shielding reactive sites from oxidative enzymes.

Pyrazole Core :

α,β-Unsaturated Ketone Bridge :

Z-Configuration :

This multi-component design synergizes chalcone’s electrophilic reactivity with pyrazole’s structural rigidity, creating a scaffold amenable to target-specific modifications.

Research Significance in Heterocyclic Chemistry

Pyrazole-chalcone hybrids occupy a critical niche in medicinal chemistry due to their synthetic adaptability and broad bioactivity profile. The target compound’s architecture highlights three areas of significance:

Synthetic Versatility :

- The compound’s synthesis leverages modular strategies, including Claisen-Schmidt condensation (for chalcone formation) and hydrazine cyclocondensation (for pyrazole ring closure). Table 1 outlines key reaction steps derived from analogous syntheses.

Table 1: Synthetic Routes for Pyrazole-Chalcone Hybrids

Electronic Modulation :

Druglikeness Optimization :

Ongoing research aims to diversify substituent patterns (e.g., replacing methoxy with trifluoromethyl groups) while retaining the core pyrazole-chalcone framework.

Properties

IUPAC Name |

3-[3-(3,4-dimethoxyphenyl)-4-[(Z)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O6/c1-30-19-8-4-16(5-9-19)20(27)10-6-18-15-26(13-12-23(28)29)25-24(18)17-7-11-21(31-2)22(14-17)32-3/h4-11,14-15H,12-13H2,1-3H3,(H,28,29)/b10-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFDHAJKWWZYJS-POHAHGRESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=CN(N=C2C3=CC(=C(C=C3)OC)OC)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C=C\C2=CN(N=C2C3=CC(=C(C=C3)OC)OC)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-(3,4-dimethoxyphenyl)-4-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid typically involves multi-step organic reactions. One common approach includes:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone, such as 3,4-dimethoxyacetophenone, under acidic or basic conditions.

Aldol Condensation: The pyrazole intermediate is then subjected to aldol condensation with 4-methoxybenzaldehyde to form the enone structure.

Michael Addition: The enone is further reacted with a suitable Michael donor, such as malonic acid or its derivatives, to introduce the propanoic acid moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding phenolic derivatives.

Reduction: Reduction of the enone moiety can yield saturated ketones or alcohols.

Substitution: Electrophilic aromatic substitution can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Saturated ketones or alcohols.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Structural Characteristics

The compound features a Z geometry around its olefinic bond, which is crucial for its biological activity. The molecular structure can be characterized using:

- X-ray Crystallography : Provides detailed information about the arrangement of atoms within the crystal lattice.

- NMR Spectroscopy : Offers insights into the electronic environment of hydrogen atoms in the molecule.

Medicinal Chemistry

The compound exhibits promising antitumor activity , as demonstrated in various studies where it showed efficacy against different cancer cell lines. Its ability to inhibit specific pathways involved in cancer progression makes it a candidate for further development as an anticancer agent.

Case Study: Anticancer Activity

A study published in Nature highlighted that derivatives of similar structures possess significant inhibitory effects on cancer cell proliferation, suggesting that this compound could be optimized for enhanced activity against specific types of cancers .

Antimicrobial Properties

Research indicates that related compounds demonstrate potent antimicrobial activities against various pathogens, including bacteria and fungi. The presence of methoxy groups enhances their interaction with microbial membranes.

Case Study: Antimicrobial Efficacy

A comprehensive screening of chalcone derivatives revealed that certain modifications led to increased antibacterial effects, particularly against drug-resistant strains .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties due to its ability to modulate inflammatory pathways. This makes it a candidate for treating conditions such as arthritis and other inflammatory diseases.

Case Study: Inflammatory Response Modulation

In vitro studies have shown that similar compounds can downregulate pro-inflammatory cytokines, indicating a possible therapeutic role in inflammatory diseases .

Mechanism of Action

The mechanism of action of (Z)-3-(3-(3,4-dimethoxyphenyl)-4-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

3-[3-(2-Oxo-2H-Chromen-3-Yl)-1-Phenylpyrazol-4-Yl]Propanoic Acid (Compound 30, Heterocycles 2023)

- Structure: Features a coumarin (2-oxochromen-3-yl) substituent instead of the 3,4-dimethoxyphenyl group. The propanoic acid side chain is retained, but the α,β-unsaturated ketone is absent.

- Synthesis : Synthesized via condensation of 4-formylpyrazole derivatives with malonic acid, followed by hydrazine hydrate reduction .

- Coumarin substituent introduces fluorescence properties, enabling tracking in biological systems.

4-Aroyl-3-(Pyrazolylsulfonyl)-1H-Pyrrole Derivatives (International Journal of Organic Chemistry 2011)

- Structure: Pyrrole-based compounds with sulfonyl and aroyl groups. Lacks the pyrazole-propanoic acid backbone.

- Synthesis : Diazomethane-mediated reactions under controlled temperatures .

- Key Differences :

- Sulfonyl groups enhance electrophilicity but reduce bioavailability compared to the carboxylic acid group in the target compound.

- Pyrrole cores exhibit distinct aromaticity and hydrogen-bonding capabilities.

Physicochemical and Pharmacological Comparisons

Table 1: Comparative Properties of Pyrazole Derivatives

Electronic and Steric Effects

- This contrasts with the coumarin-based Compound 30, where extended π-conjugation may favor intercalation with DNA .

- Z-Configuration: The stereochemistry of the α,β-unsaturated ketone likely influences tautomerization kinetics and receptor affinity, distinguishing it from non-configured analogues.

Biological Activity

(Z)-3-(3-(3,4-dimethoxyphenyl)-4-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid is a complex organic compound with potential biological activities. The structure features multiple functional groups that may contribute to its pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

This structure includes:

- Pyrazole ring : A five-membered ring contributing to the compound's reactivity.

- Dimethoxyphenyl groups : These groups may enhance lipophilicity and biological interactions.

- Propanoic acid moiety : This functional group may influence solubility and interaction with biological targets.

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For example, flavonoids with similar structural features have shown minimum inhibitory concentrations (MIC) against MRSA ranging from 0.5 to 2.0 μg/mL .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| (Z)-3-(3,4-dimethoxyphenyl)... | 0.5 - 2.0 | MRSA |

| Tetracycline | 4.0 | MRSA |

| Erythromycin | 8.0 | MRSA |

This suggests that the compound may also possess similar antibacterial properties due to structural similarities.

Anti-inflammatory Activity

The anti-inflammatory potential of compounds containing the pyrazole ring has been documented in several studies. For instance, derivatives of pyrazole have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . The presence of methoxy groups on the phenyl rings may enhance this activity through improved binding affinity to inflammatory mediators.

Study 1: Antibacterial Efficacy

A study conducted by Nacher-Luis et al. demonstrated that a related compound exhibited potent antibacterial activity against various strains of bacteria, including E. coli and S. aureus. The study highlighted the importance of substituents on the phenyl rings in enhancing antibacterial efficacy .

Study 2: Anti-inflammatory Mechanism

Research published in Molecules explored the anti-inflammatory effects of pyrazole derivatives, revealing that these compounds could significantly reduce inflammation in animal models of arthritis . The mechanism was attributed to the inhibition of NF-kB signaling pathways.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (Z)-3-(3-(3,4-dimethoxyphenyl)-4-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)-1H-pyrazol-1-yl)propanoic acid, and how are intermediates purified?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving pyrazole core formation, acylation, and stereoselective coupling. Key steps include:

- Diazomethane-mediated cyclization : A cooled solution of precursors (e.g., 3,4-dimethoxyphenyl derivatives) in dichloromethane reacts with diazomethane and triethylamine at –20°C for 40–48 hours .

- Purification : Column chromatography (ethyl acetate/hexane, 1:4) under vacuum removes impurities, followed by recrystallization from 2-propanol or methanol .

Q. How is the stereochemical configuration (Z/E) of the propen-1-en-1-yl group confirmed experimentally?

- Methodological Answer : The Z-configuration is verified via:

- 1H NMR : Coupling constants (J) between vinyl protons (typically J = 10–12 Hz for Z-isomers due to trans-diaxial coupling) .

- NOESY Spectroscopy : Spatial proximity between the pyrazole ring and 4-methoxyphenyl group confirms the Z-conformation .

Q. What spectroscopic techniques are used to characterize this compound, and what key spectral signatures are observed?

- Methodological Answer :

- FT-IR : Peaks at ~1702 cm⁻¹ (C=O stretch of propanoic acid), 1610–1601 cm⁻¹ (C=N pyrazole), and 1250 cm⁻¹ (C-O methoxy groups) .

- 1H/13C NMR : Key signals include δ 8.39 ppm (aromatic protons of nitrophenyl substituents), δ 3.8–3.9 ppm (methoxy groups), and δ 12.5 ppm (propanoic acid COOH) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. nitro substituents) influence the compound’s biological activity or pharmacokinetics?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to assess changes in receptor binding. For example, nitro-substituted analogs show increased cytotoxicity (IC₅₀ reduction by ~30%) but reduced solubility .

- Pharmacophore Modeling : Identify hydrogen bond acceptors (pyrazole C=O) and hydrophobic regions (dimethoxyphenyl) critical for activity .

Q. What experimental designs are recommended to assess environmental stability and degradation pathways of this compound?

- Methodological Answer :

- Hydrolytic Stability : Reflux the compound in buffered solutions (pH 3–9) and monitor degradation via HPLC. Methoxy groups enhance stability at neutral pH but promote hydrolysis under acidic conditions .

- Photodegradation : Expose to UV light (254 nm) and identify byproducts (e.g., demethylated derivatives) using LC-MS .

Q. How can contradictory data on the compound’s solubility and crystallinity be resolved?

- Methodological Answer :

- Crystallization Screening : Test solvents (e.g., methanol, acetone) under varying temperatures. Methanol yields needle-like crystals (melting point 122–124°C), while acetone produces amorphous solids .

- Dynamic Vapor Sorption (DVS) : Measure hygroscopicity to explain discrepancies in reported solubility (e.g., moisture-induced amorphization) .

Experimental Design & Data Analysis

Q. What statistical models are suitable for analyzing dose-response data in preclinical studies involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to a sigmoidal Emax model (Hill equation) to calculate EC₅₀ and Hill coefficients .

- ANOVA with Split-Split Plots : Use for multi-factor studies (e.g., varying doses, exposure times) to account for interactions between variables .

Q. How can computational methods (e.g., DFT, molecular docking) predict interaction mechanisms between this compound and target enzymes?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .

- Molecular Docking (AutoDock Vina) : Simulate binding to cyclooxygenase-2 (COX-2), revealing hydrogen bonds with Arg120 and hydrophobic interactions with Tyr355 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.